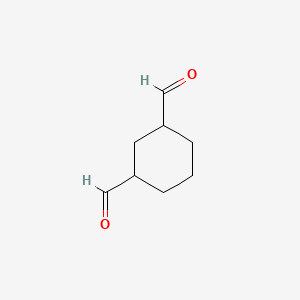
Cyclohexane-1,3-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclohexane, where two aldehyde groups are attached to the 1 and 3 positions of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexane-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexane-1,3-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Another method includes the hydroformylation of cyclohexene followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as rhodium complexes in hydroformylation reactions is common. The reaction conditions typically involve moderate temperatures and pressures to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form cyclohexane-1,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols, resulting in cyclohexane-1,3-dimethanol.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Cyclohexane-1,3-dicarboxylic acid.
Reduction: Cyclohexane-1,3-dimethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexane-1,3-dicarbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of cyclohexane-1,3-dicarbaldehyde largely depends on its chemical reactivity. The aldehyde groups can form Schiff bases with amines, which are important in biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins that can modify its structure and function.
Comparación Con Compuestos Similares
- Cyclohexane-1,4-dicarbaldehyde
- Cyclohexane-1,2-dicarbaldehyde
- Cyclohexane-1,3-dimethanol
- Cyclohexane-1,3-dicarboxylic acid
Propiedades
Número CAS |
55309-54-1 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
cyclohexane-1,3-dicarbaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-7-2-1-3-8(4-7)6-10/h5-8H,1-4H2 |
Clave InChI |
WHKHKMGAZGBKCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


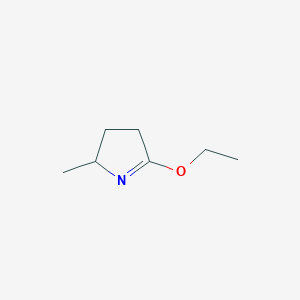
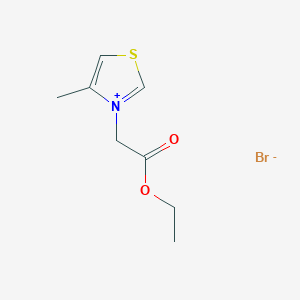
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
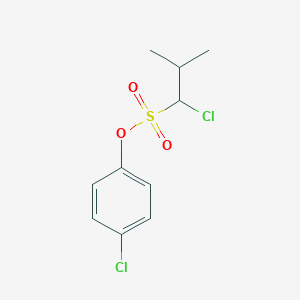
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-](/img/structure/B14632409.png)
![Diazene, (2,4-dinitrophenyl)(3-methylbenzo[b]thien-2-yl)-](/img/structure/B14632417.png)
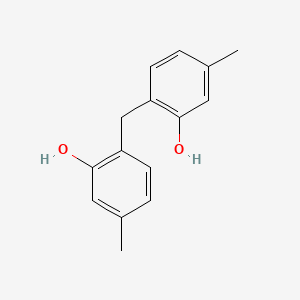
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
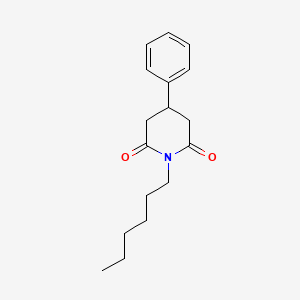

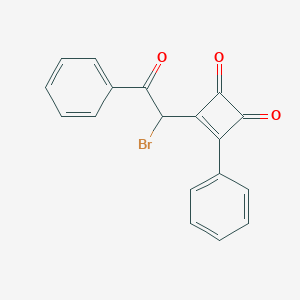
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
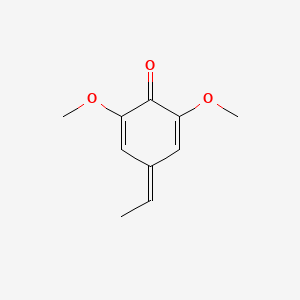
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
